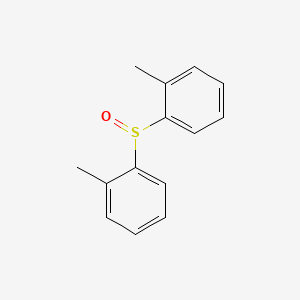

o-Tolyl sulfoxide

Description

Fundamental Role of Chiral Sulfoxides as Stereochemical Tools in Asymmetric Synthesis

Chiral sulfoxides are organosulfur compounds featuring a stereogenic sulfur atom, which imparts chirality to the molecule. ontosight.ai This class of compounds, including sulfoxides, sulfoximines, and sulfinamides, serves a critical function in asymmetric synthesis as versatile auxiliaries, ligands, and catalysts. acs.org The effectiveness of a sulfoxide (B87167) as a chiral auxiliary stems from the distinct steric and electronic nature of the substituents attached to the sulfur atom: an oxygen atom, a lone pair of electrons, and two different organic groups. medcraveonline.com This arrangement allows for the differentiation of diastereotopic faces of a nearby reactive center, thereby guiding the stereochemical outcome of a reaction. medcraveonline.com

The high configurational stability of the sulfinyl group is a key attribute that has propelled the widespread use of chiral sulfoxides in the synthesis of enantiomerically enriched compounds. medcraveonline.com They are instrumental in a variety of stereoselective transformations, facilitating the creation of complex molecules with specific, desired three-dimensional arrangements. longdom.org Furthermore, chiral sulfoxides are not only synthetic tools but are also recognized as important pharmacophores found in several marketed drugs. acs.org

Historical Context and Evolution of Sulfoxide Applications in Stereoselective Transformations

The journey of chiral sulfoxides in stereochemistry began with the first resolution of an optically active sulfoxide in 1926, a discovery that was pivotal in understanding the non-planar geometry of the sulfur atom. wiley-vch.de Over the subsequent decades, chiral sulfoxides gradually gained recognition as valuable assets in asymmetric synthesis. wiley-vch.de Initially, their application was predominantly as chiral auxiliaries in diastereoselective reactions. nih.gov

A significant breakthrough in the application of chiral sulfoxides was the Andersen synthesis, a widely adopted method for preparing enantiomerically pure p-tolyl alkyl or aryl sulfoxides. medcraveonline.com This method relies on the nucleophilic substitution of diastereomerically pure sulfinates, such as (Ss)-menthyl p-toluenesulfinate, with Grignard reagents, proceeding with complete inversion of configuration at the sulfur center. medcraveonline.com

The development of transition metal catalysts complexed with chiral ligands marked a new era in asymmetric synthesis, and chiral sulfoxides have proven to be effective ligands in this context. thieme-connect.com Their ability to coordinate with metals through either the sulfur or oxygen atom, coupled with the proximity of the chiral center to the metal, offers distinct advantages over traditional phosphorus- and nitrogen-based ligands. nih.govthieme-connect.com This has led to their successful use in a range of metal-catalyzed asymmetric reactions. thieme-connect.com The evolution of their application continues, with ongoing research exploring their potential in ever more complex and efficient synthetic methodologies. acs.orgnih.gov

The Chemical Profile of o-Tolyl Sulfoxide

This compound, a member of the aryl sulfoxide family, possesses a unique set of properties that make it a valuable reagent and building block in organic synthesis. Its structural features and reactivity have been the subject of considerable study, leading to a deeper understanding of its role in various chemical transformations.

Synthesis and Physicochemical Properties

The synthesis of this compound, like other aryl sulfoxides, can be achieved through the oxidation of the corresponding sulfide (B99878), o-tolyl sulfide. ontosight.ai A common and direct method involves the Lewis acid-catalyzed sulfonylation of arenes with thionyl chloride to produce diaryl sulfoxides. jchemrev.com For the preparation of enantiomerically pure forms, methods such as the Andersen synthesis are employed, which involves the reaction of a diastereomerically pure sulfinate with a suitable Grignard reagent. medcraveonline.com

The physicochemical properties of this compound are crucial for its application in synthesis. While specific data for the ortho-isomer can be limited, related p-tolyl sulfoxides provide valuable insights. For instance, methyl p-tolyl sulfoxide is a solid with a melting point of 44-46 °C. sigmaaldrich.com The molecular formula for di-p-tolyl sulfoxide is C14H14OS, with a corresponding molecular weight of 230.33 g/mol and a melting point of 94-96 °C. nih.govsigmaaldrich.com These properties, including melting point and solubility, are critical for reaction setup and purification processes.

Table 1: Physicochemical Properties of Related Tolyl Sulfoxides

| Property | Methyl p-tolyl sulfoxide | di-p-tolyl sulfoxide |

| Molecular Formula | C8H10OS | C14H14OS |

| Molecular Weight | 154.23 g/mol | 230.33 g/mol |

| Melting Point | 44-46 °C | 94-96 °C |

| Boiling Point | 113-114 °C/2 mmHg | Not available |

| Appearance | Solid | Solid |

Note: Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.govsigmaaldrich.com

Spectroscopic and Structural Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. Infrared (IR) spectroscopy would show a characteristic S=O stretching frequency, a key indicator of the sulfoxide functional group. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the arrangement of atoms within the molecule, confirming the presence of the o-tolyl group and the sulfoxide moiety.

X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. For example, the crystal structure of di-p-tolyl sulfoxide has been determined, revealing the precise bond lengths and angles. nih.gov Such structural data is invaluable for understanding the steric and electronic environment around the chiral sulfur atom, which in turn influences its reactivity and stereodirecting ability.

Reactions and Synthetic Utility of this compound

This compound participates in a variety of chemical reactions, showcasing its versatility as a synthetic intermediate and a chiral directing group. Its reactivity is largely governed by the sulfoxide functional group and the nature of the ortho-substituted tolyl group.

Key Reactions Involving the Sulfoxide Group

The sulfoxide group in this compound can undergo both oxidation and reduction. Oxidation of the sulfoxide leads to the corresponding sulfone, a transformation that can be achieved using various oxidizing agents. Conversely, reduction of the sulfoxide regenerates the sulfide.

A particularly important reaction is the Pummerer rearrangement, where a sulfoxide with an α-hydrogen atom is converted into an α-acyloxy sulfide upon treatment with an acid anhydride. medcraveonline.com From a stereochemical perspective, this reaction can be a self-immolative process where the chirality at the sulfur atom is transferred to the α-carbon. medcraveonline.com

Furthermore, the anion of this compound, generated by treatment with a strong base, is a potent nucleophile. This anion can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the addition of the anion of (R)-(+)-methyl p-tolyl sulfoxide to imines has been used in the asymmetric synthesis of alkaloids like (R)-(+)-tetrahydropalmatine. acs.org

Role as a Chiral Auxiliary and Ligand

The primary application of enantiomerically pure this compound is as a chiral auxiliary. The chiral sulfinyl group can effectively control the stereochemistry of reactions at a nearby prochiral center. medcraveonline.com This has been demonstrated in a wide range of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. medcraveonline.comjchemrev.com For example, the asymmetric Diels-Alder reaction of an enantiomerically pure sulfinyl naphthoquinone was a key step in establishing the tetracyclic angucyclinone skeleton. medcraveonline.com

In addition to its role as an auxiliary, this compound can function as a chiral ligand in transition-metal-catalyzed asymmetric reactions. thieme-connect.com The ability of the sulfoxide to coordinate to a metal center through either the sulfur or oxygen atom, combined with the steric influence of the ortho-tolyl group, can lead to high levels of enantioselectivity in catalytic processes. nih.govthieme-connect.com

Applications in the Synthesis of Complex Molecules

The synthetic utility of this compound is highlighted by its application in the total synthesis of biologically active natural products. thieme-connect.com For example, the diastereoselective addition of a sulfoxide-stabilized carbanion to an aldehyde can be a key step in constructing a chiral alcohol, a common structural motif in many natural products. medcraveonline.com The sulfinyl group can then be removed under mild conditions, leaving behind the desired chiral product.

A notable example is the regiospecific ortho-lithiation of o-halophenyl p-tolyl sulfoxides, which has been utilized in the synthesis of meta-substituted optically active aryl alcohols. acs.org This demonstrates the ability of the sulfoxide group to direct metallation to a specific position on an aromatic ring, a powerful tool for the construction of complex aromatic compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14OS |

|---|---|

Molecular Weight |

230.33 g/mol |

IUPAC Name |

1-methyl-2-(2-methylphenyl)sulfinylbenzene |

InChI |

InChI=1S/C14H14OS/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |

InChI Key |

CXBXYGOPEKWILU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)C2=CC=CC=C2C |

Origin of Product |

United States |

Stereochemical Dynamics and Configurational Stability of O Tolyl Sulfoxide

Pyramidal Inversion at the Sulfur Stereocenter

The sulfur atom in o-tolyl sulfoxide (B87167) is a stereogenic center due to its pyramidal geometry, with the sulfur atom, the oxygen atom, and two different organic substituents occupying the vertices. torvergata.itthieme-connect.de This arrangement gives rise to enantiomers, provided the two organic groups are different. uwa.edu.au The interconversion between these enantiomers occurs through a process known as pyramidal inversion.

The thermal racemization of sulfoxides, a process requiring the inversion of the pyramidal sulfur atom, is characterized by a significant energy barrier. nih.govacs.org Experimental studies have shown that this inversion typically requires high temperatures, often exceeding 200°C, with activation barriers reported to be in the range of 34 to 43 kcal/mol for alkyl and aryl-substituted chiral sulfoxides. researchgate.net The thermal stability of chiral sulfoxides is a key characteristic, with the pyramidal inversion of the sulfur center demanding substantial energy, estimated at 159.1–171.7 kJ/mol. nih.govacs.org

However, photochemical methods can facilitate the racemization of chiral sulfoxides under milder conditions. nih.govacs.org For instance, the photoracemization of enantiopure methyl p-tolyl sulfoxide has been achieved using a photosensitizer, with the reaction proceeding rapidly. nih.govacs.org The rate of this interconversion can be significantly influenced by the wavelength of the light used for irradiation. acs.org

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy has been a valuable tool in experimentally determining the energy barriers for pyramidal inversion in certain sulfoxides. For some thiophene (B33073) monoxides, which are structurally related to o-tolyl sulfoxide, experimental inversion barriers as low as 15.9 kcal/mol have been measured using this technique. researchgate.net

Table 1: Experimental Inversion Barriers for Selected Sulfoxides

| Compound Class | Method | Activation Barrier (kcal/mol) | Reference |

| Alkyl/Aryl Sulfoxides | Thermal | 34 - 43 | researchgate.net |

| Chiral Sulfoxides | Thermal | 38.0 - 41.0 (159.1–171.7 kJ/mol) | nih.govacs.org |

| Thiophene Monoxides | VT-NMR | 15.9 | researchgate.net |

Theoretical calculations, particularly using Density Functional Theory (DFT) and other computational methods, have provided significant insights into the pyramidal inversion pathways of sulfoxides. aip.orgaip.org These studies explore the minimum energy path and locate the transition state for the inversion process in both the electronic ground state (S₀) and excited states (S₁). aip.orgaip.org

For methyl p-tolyl sulfoxide (MTSO), a close analog of this compound, nudged elastic band (NEB) calculations have been employed to investigate the pyramidal inversion. aip.orgaip.org These calculations reveal the energy profile of the inversion, highlighting the barrier height that must be overcome for the stereomutation at the sulfur center to occur. aip.org

Theoretical models have also been used to compare the inversion dynamics of MTSO with related sulfoxides like methyl phenyl sulfoxide (MPS) and methyl 4-nitrophenyl sulfoxide (MNPSO). aip.orgaip.org These comparisons help in understanding the influence of para-substituents on the geometry of the sulfoxide group and the dynamics of pyramidal inversion. aip.orgaip.org For instance, the sulfoxide group in MTSO is found to be slightly more twisted with respect to the phenyl ring, which is attributed to the electron-donating effect of the p-methyl group. aip.orgaip.org

In the excited state, the inversion barrier is often found to be lower. aip.org Theoretical modeling of the photoracemization process suggests that upon photoexcitation, the geometry of the sulfur center changes from a pyramidal sp³-like structure to a more planar sp²-like nature, which significantly lowers the inversion barrier. nih.govacs.org This structural change facilitates a much easier racemization process for the radical cation compared to the neutral sulfoxide in its ground state. nih.govacs.org

Table 2: Calculated Pyramidal Inversion Barriers for Methyl Aryl Sulfoxides

| Compound | State | Calculation Method | Inversion Barrier (kcal/mol) | Reference |

| Methyl p-Tolyl Sulfoxide (MTSO) | S₀ | TD-B3LYP/def2-QZVP | ~40 | aip.org |

| Methyl Phenyl Sulfoxide (MPS) | S₀ | TD-B3LYP/def2-QZVP | ~40 | aip.org |

| Methyl 4-Nitrophenyl Sulfoxide (MNPSO) | S₀ | TD-B3LYP/def2-QZVP | ~38 | aip.org |

| Methyl p-Tolyl Sulfoxide (MTSO) | S₁ | TD-B3LYP/def2-QZVP | ~5 | aip.org |

| Methyl Phenyl Sulfoxide (MPS) | S₁ | TD-B3LYP/def2-QZVP | ~5 | aip.org |

| Methyl 4-Nitrophenyl Sulfoxide (MNPSO) | S₁ | TD-B3LYP/def2-QZVP | ~4 | aip.org |

Factors Influencing the Configurational Stability of this compound Derivatives

The configurational stability of this compound and its derivatives is influenced by several factors, including electronic and steric effects of substituents on the aromatic ring. The incorporation of the p-tolyl sulfoxide group into the ortho-position of aromatic amides, for example, has been shown to favor the formation of a single diastereomeric conformer. rsc.org This is due to the facile rotation around the aryl-amide bond at room temperature, which allows the amide group to adopt an anti-orientation relative to the sulfoxide unit to minimize dipole-dipole interactions. rsc.org

The nature of the substituents on the tolyl ring can also affect the rate of racemization. For instance, in the oxovanadium-catalyzed racemization of diaryl sulfoxides, the presence of an electron-donating methoxy (B1213986) group on one of the aryl rings was found to slow down the racemization rate compared to the unsubstituted phenyl analog. oup.com This was attributed to the inductive effect of the methoxy group destabilizing the radical cation intermediate formed during the reaction. oup.com

Furthermore, the presence of bulky groups can enhance the stability of certain sulfoxide derivatives. For instance, several racemic monocyclic thiophene sulfoxides with bulky substituents have been found to be sufficiently stable to allow for experimental confirmation of their relatively low inversion barriers by NMR spectroscopy. researchgate.net

Racemization Mechanisms (e.g., Sigmatropic Rearrangements)

Besides pyramidal inversion, another significant mechanism for the racemization of certain sulfoxides is the rsc.orgacs.org-sigmatropic rearrangement, particularly in allylic sulfoxides. acs.orgnih.govresearchgate.net This reversible rearrangement, also known as the Mislow-Evans rearrangement, involves the conversion of an allylic sulfoxide to an achiral allylic sulfenate ester, which can then revert to either enantiomer of the sulfoxide, leading to racemization. acs.orgnih.govresearchgate.net

The rate of this rearrangement can be influenced by the solvent and the presence of metal catalysts. nih.gov For example, the racemization of allyl p-tolyl sulfoxide has a half-life of 4.4 hours at 40°C in benzene. nih.gov However, the presence of a rhodium catalyst can significantly accelerate this process, especially in polar solvents. nih.gov The proposed mechanism for the rhodium-catalyzed racemization involves the formation of a rhodium π-allyl sulfenate intermediate. nih.gov

It is important to note that while rsc.orgacs.org-sigmatropic rearrangements are a key racemization pathway for allylic sulfoxides, for simple aryl alkyl sulfoxides like this compound, which lack the allylic functionality, the primary mechanism for thermal racemization is pyramidal inversion at the sulfur stereocenter. nih.govacs.orgiastate.edu Photochemical methods can also induce racemization through the formation of a sulfoxide radical cation, which has a lower inversion barrier. nih.govacs.org

O Tolyl Sulfoxide As a Chiral Auxiliary in Diastereoselective Synthesis

Fundamental Principles of Sulfoxide-Induced Diastereocontrol

The efficacy of sulfoxides as chiral auxiliaries stems from the stable pyramidal geometry of the sulfur atom, which bears a lone pair, an oxygen atom, and two different organic residues, creating a stereogenic center. medcraveonline.com In the case of o-tolyl sulfoxide (B87167), the tolyl group provides significant steric bulk, which plays a crucial role in directing the approach of incoming reagents. The diastereoselectivity observed in reactions employing o-tolyl sulfoxide as a chiral auxiliary is primarily governed by steric and electronic interactions in the transition state. medcraveonline.comthieme-connect.com

The conformational preferences of the molecule, particularly around the bond connecting the sulfinyl group to the reactive center, are critical. For instance, in α,β-unsaturated sulfoxides, the s-cis conformation is often the most stable, positioning the bulky tolyl group to effectively shield one face of the double bond. sci-hub.st This steric hindrance directs the attack of a nucleophile or dienophile to the less hindered face, resulting in high diastereoselectivity. sci-hub.st Furthermore, the sulfinyl oxygen can act as a coordinating site for Lewis acids, which can pre-organize the transition state and enhance facial discrimination. oup.com The ability to tune the steric and electronic properties of the sulfoxide by modifying the aryl group allows for optimization of selectivity for specific reactions.

Asymmetric Carbon-Carbon Bond Forming Reactions

Diastereoselective Conjugate Additions (e.g., Michael Additions)

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction. The use of this compound as a chiral auxiliary on the Michael acceptor has proven to be an effective strategy for controlling the stereochemistry of the newly formed stereocenters. The diastereoselectivity of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.

In the addition of thiolates to enantiopure 2-sulfinyl dienes, the stereochemical outcome can be directed to produce either anti or syn 1,4-hydroxy sulfides by choosing the appropriate counter-ion for the thiolate. csic.es For example, the use of sodium thiolates generally favors the formation of syn products, whereas lithium thiolates can lead to a reversal of diastereoselectivity, favoring the anti isomers. csic.es This diastereodivergent synthesis highlights the subtle interplay of factors that govern the stereochemical course of the reaction. csic.es

The addition of organometallic reagents to α,β-unsaturated sulfoxides also proceeds with high diastereoselectivity. The steric bulk of the p-tolyl group on the sulfoxide effectively directs the incoming nucleophile to the opposite face of the double bond. sci-hub.st

Table 1: Diastereoselective Conjugate Addition of Thiolates to a 2-Sulfinyl Diene

| Entry | Thiolate | Product | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| 1 | PhSNa | 1,4-hydroxy sulfide (B99878) | 15:85 |

| 2 | PhSLi | 1,4-hydroxy sulfide | 90:10 |

| 3 | BnSNa | 1,4-hydroxy sulfide | 20:80 |

| 4 | BnSLi | 1,4-hydroxy sulfide | 85:15 |

Data compiled from studies on the addition of thiolates to enantiopure 2-(p-tolylsulfinyl)-1,3-butadiene derivatives.

Aldol-Type Reactions

The aldol (B89426) reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often with the creation of two new stereocenters. numberanalytics.comnih.gov The use of chiral auxiliaries is a well-established strategy for controlling the stereochemistry of this reaction. While Evans' oxazolidinones are perhaps the most famous, chiral sulfoxides, including this compound, have also been successfully employed to induce diastereoselectivity.

The addition of the lithium enolate of a ketone to an aldehyde bearing an this compound auxiliary can proceed with a high degree of stereocontrol. The chelating ability of the sulfinyl oxygen and the steric influence of the tolyl group are key to achieving high diastereoselectivity. The reaction typically proceeds through a six-membered chair-like transition state, where the substituents arrange themselves to minimize steric interactions. researchgate.net

In one notable example, the diastereoselective addition of the (R)-(+)-methyl p-tolyl sulfoxide anion to imines, a reaction analogous to the aldol addition, has been utilized in the asymmetric synthesis of alkaloids like (R)-(+)-tetrahydropalmatine. acs.org

Asymmetric Allylic Alkylation and Functionalization

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The enantioselectivity of these reactions is typically controlled by chiral ligands. However, the use of a chiral sulfoxide auxiliary on the substrate can also effectively control the diastereoselectivity of the reaction.

Recent advancements have shown that chiral sulfoxide-oxazoline (SOX) ligands are highly effective in palladium-catalyzed asymmetric allylic C-H alkylation of terminal olefins. rsc.orgnih.gov In these systems, a para-tolyl sulfoxide-containing ligand was found to be comparable in performance to other aryl sulfoxide ligands and was preferred due to its ease of synthesis. nih.gov The reaction proceeds with high levels of enantioselectivity and diastereoselectivity across a broad range of nucleophiles. rsc.orgnih.gov The cis-ArSOX ligand framework creates a chiral pocket around the palladium center, which dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. nih.gov

Table 2: Asymmetric Allylic C-H Alkylation using a Pd(II)/cis-ArSOX Catalyst

| Entry | Nucleophile | Olefin | Yield (%) | ee (%) | dr |

|---|---|---|---|---|---|

| 1 | 2-Nitrotetralone | Allylbenzene | 65 | 64 | - |

| 2 | Indanone derivative | 1-Octene | 85 | 92 | >20:1 |

| 3 | Pyrazolone derivative | 1-Hexene | 91 | 95 | 15:1 |

Data represents selected examples from studies on Pd(II)/cis-ArSOX catalyzed asymmetric allylic C-H alkylation. nih.gov

Diels-Alder Reactions (e.g., using Sulfinylpyrrolyl Dienophiles)

The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. wikidoc.orgmasterorganicchemistry.com The use of chiral dienophiles is a common strategy for achieving asymmetric induction. Dienophiles bearing an this compound auxiliary have been shown to undergo highly diastereoselective Diels-Alder reactions.

Specifically, chiral α,β-unsaturated ketones derived from 1-(2-p-tolylsulfinyl)pyrrole have been used as dienophiles in reactions with cyclopentadiene. oup.com In the presence of a Lewis acid such as aluminum chloride (AlCl₃) or ytterbium triflate (Yb(OTf)₃), the reaction proceeds smoothly to give the endo adducts in excellent yields and with high diastereoselectivity, ranging from 92% to 99% d.e. oup.com The chiral auxiliary can be efficiently recovered after the reaction without loss of optical purity. oup.com The high level of diastereocontrol is attributed to the effective shielding of one face of the dienophile by the p-tolyl group in the Lewis acid-complexed transition state. oup.com

Table 3: Asymmetric Diels-Alder Reaction of Chiral Sulfinylpyrrolyl Dienophiles with Cyclopentadiene

| Entry | Dienophile Substituent (R) | Lewis Acid | Yield (%) | Diastereomeric Excess (% de) |

|---|---|---|---|---|

| 1 | Phenyl | AlCl₃ | 95 | 99 |

| 2 | Phenyl | Yb(OTf)₃ | 92 | 98 |

| 3 | Methyl | AlCl₃ | 98 | 92 |

| 4 | Methyl | Yb(OTf)₃ | 96 | 94 |

Data is based on the reaction of chiral cinnamoyl- and crotonyl-(2-p-tolylsulfinyl)pyrrole with cyclopentadiene. oup.com

Atroposelective Coupling Reactions (e.g., Aryne Chemistry)

Atropisomers are stereoisomers resulting from hindered rotation about a single bond. The synthesis of axially chiral biaryls is an area of significant interest due to their prevalence in natural products and chiral ligands. The use of a chiral sulfoxide auxiliary has emerged as a powerful strategy for controlling axial chirality in aryl-aryl coupling reactions.

In a notable approach, an enantiopure para-tolylsulfinyl group has been used as a traceless chiral auxiliary to control the atroposelective coupling of in situ generated arynes and aryllithium reagents. academie-sciences.fracademie-sciences.frresearchgate.net This method allows for the modular construction of enantioenriched biaryl derivatives without the need for transition metals. academie-sciences.fracademie-sciences.frresearchgate.net The sulfoxide group is introduced regioselectively onto a polybrominated biaryl precursor. Subsequent functionalization and coupling reactions proceed with high diastereoselectivity, dictated by the steric influence of the tolyl sulfoxide. academie-sciences.fracademie-sciences.fr

Furthermore, the p-tolyl sulfoxide group can act as a directing group in transition metal-catalyzed C-H functionalization reactions to construct axially chiral biaryls. researchgate.net For instance, the palladium-catalyzed atropo-diastereoselective C-H olefination of biphenyl (B1667301) p-tolyl sulfoxides with acrylates provides access to ortho-alkenylated products with good yields and diastereoselectivities. researchgate.net The steric repulsion between the acrylate (B77674) and the p-tolyl group of the chiral sulfoxide is key to achieving stereoselectivity. researchgate.net

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds in a stereocontrolled manner is a fundamental challenge in organic synthesis. This compound has proven to be a valuable chiral auxiliary in achieving high diastereoselectivity in these reactions.

The nucleophilic addition of carbanions to imines is a cornerstone for the synthesis of amines. When a chiral auxiliary such as this compound is employed, this addition can proceed with high diastereoselectivity, providing access to enantiomerically enriched β-amino sulfoxides, which are valuable precursors to chiral amines and alkaloids. medcraveonline.combioorganica.com.ua

The addition of the lithium salt of methyl p-tolyl sulfoxide to various imines has been studied, demonstrating that high diastereoselectivity can be achieved, particularly under conditions of kinetic control which typically involve low temperatures and short reaction times. researchgate.net For instance, the reaction of lithiated methyl p-tolyl sulfoxide with 3,4-dihydro-6,7-dimethoxyisoquinoline at -45°C resulted in a diastereomeric mixture, but at 0°C, the diastereoselectivity reversed in favor of one diastereomer with an 89:11 ratio. publish.csiro.au

These additions are crucial in the synthesis of complex nitrogen-containing natural products. For example, this methodology has been applied to the synthesis of isoquinoline (B145761) alkaloids. researchgate.net The addition of the chiral sulfoxide anion to an imine sets a key stereocenter, which then directs the formation of subsequent stereocenters in the target alkaloid. publish.csiro.au The diastereoselectivity of these additions can be influenced by factors such as the substituents on the imine nitrogen and the reaction conditions.

Table 1: Diastereoselective Addition of Metalated Methyl p-Tolyl Sulfoxides to Imines

| Imine Substrate | Metalated Sulfoxide | Reaction Conditions | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| N-(p-methoxyphenyl)arylaldimines | Lithium methyl p-tolyl sulfoxide | Not specified | Excellent | medcraveonline.com |

| 3,4-dihydro-6,7-dimethoxyisoquinolne | Lithiated methyl p-tolyl sulfoxide | 0°C, 12 h | 89:11 | publish.csiro.au |

| General Imines | α-metalated methyl tolyl sulfoxides | Low temp, short time | up to >98% d.e. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

It has been demonstrated that the use of external chiral ligands can further enhance the diastereoselectivity of these reactions. For instance, the diastereomeric ratio of the addition product of lithiated methyl p-tolyl sulfoxide to a particular imine was improved from 84:16 to over 99:1 by the addition of a C2-symmetric bis(sulfonamide) ligand. researchgate.net

Chiral epoxides are highly valuable synthetic intermediates due to their ability to undergo a variety of stereospecific ring-opening reactions. A powerful strategy for the synthesis of chiral epoxides involves the use of β-hydroxy sulfoxides derived from chiral sulfinyl precursors like this compound. medcraveonline.com

The synthesis begins with the diastereoselective reduction of a β-keto sulfoxide. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the presence or absence of a chelating Lewis acid. medcraveonline.com The resulting β-hydroxy sulfoxide, now containing two stereocenters, can then be converted into the corresponding epoxide. This transformation typically proceeds with high stereoselectivity, transferring the chirality from the sulfoxide auxiliary to the newly formed epoxide ring. medcraveonline.commedcraveonline.com This methodology has been successfully applied in the asymmetric synthesis of natural products such as juvenile hormone II. medcraveonline.com

A stereoselective route to anti-β-hydroxy sulfoxides has also been developed through the reaction of epoxides with sulfenate anions, a process in which MgBr2·OEt2 plays a crucial role in generating the key intermediate. researchgate.net

Table 2: Stereoselective Epoxidation via β-Hydroxy Sulfoxides

| β-Keto Sulfoxide Precursor | Reduction Conditions | Diastereoselectivity of Reduction | Epoxidation Method | Stereochemical Outcome of Epoxide | Reference |

|---|---|---|---|---|---|

| (RS)-β-keto sulfoxide | DIBAL | (RS,S)-carbinol | Not specified | Optically active epoxide | medcraveonline.com |

| (RS)-β-keto sulfoxide | DIBAL/ZnCl2 | (RS,R)-carbinol | Not specified | Optically active epoxide | medcraveonline.com |

This table is interactive. Click on the headers to sort the data.

Neighboring Group Participation of the Sulfinyl Moiety in Stereoselective Transformations

The sulfinyl group of this compound can act as a participating neighboring group, influencing the stereochemical outcome of reactions at a remote center within the same molecule. unamur.be This participation is a powerful tool for achieving high levels of stereocontrol.

An example of this is the stereoselective synthesis of bromohydrins from distant double bonds in the presence of N-bromosuccinimide (NBS). The sulfoxide group acts as an internal nucleophile, and evidence for its participation is the inversion of configuration observed at the sulfur atom during the reaction. unamur.be The sulfinyl oxygen can also act as a nucleophile. medcraveonline.com This has been demonstrated in the acid-catalyzed reaction of 2-deoxy-3-O-methyl sulfinyl ethyl ribofuranoyl acetate (B1210297) with silyl (B83357) enol ethers, leading to the predominant formation of β-C-glycosides. medcraveonline.com In cyclic systems, the sulfinyl oxygen has been shown to participate as a nucleophile in the formation of iodohydrins from cyclic olefins, with labeling studies confirming the intramolecular nature of the oxygen transfer and a Walden inversion at the sulfur center. medcraveonline.com

This neighboring group participation is a key concept in glycosylation chemistry, where protecting groups at the C-2 position of a glycosyl donor can direct the stereochemical outcome at the anomeric carbon. beilstein-journals.orgbeilstein-journals.org While not this compound itself, other sulfur-containing auxiliaries have been used in this context, highlighting the general principle of sulfinyl group participation. beilstein-journals.org

Strategies for Recovery and Recycling of this compound Chiral Auxiliaries

After the desired stereoselective transformation, the this compound auxiliary is typically cleaved from the product. Common cleavage methods include reduction or oxidation of the sulfinyl group, followed by separation of the product from the auxiliary. In many cases, the auxiliary can be recovered in good yield and its chiral integrity maintained, allowing for its reuse in subsequent reactions. thieme-connect.com

O Tolyl Sulfoxide As a Chiral Ligand in Asymmetric Catalysis

Palladium(II)-Catalyzed Asymmetric Reactions Utilizing Sulfoxide (B87167) Ligands

Palladium(II) catalysis, in conjunction with chiral sulfoxide-based ligands, has proven effective in various asymmetric transformations, particularly in C-H functionalization and olefination reactions.

Asymmetric C-H Functionalization (e.g., C-H Oxidation, C-H Alkylation)

Chiral sulfoxide-oxazoline (ArSOX) ligands have been instrumental in achieving high enantioselectivity in palladium(II)-catalyzed C-H functionalization reactions.

Asymmetric C-H Alkylation : The development of Pd(II)/cis-aryl sulfoxide-oxazoline (cis-ArSOX) catalysts has enabled asymmetric C-H alkylation of terminal olefins with a variety of synthetically versatile nucleophiles. This catalytic system exhibits unprecedented broad scope and high enantioselectivity, with an average enantiomeric excess (ee) exceeding 90% across 37 examples. The modular, tunable, and oxidatively stable nature of the ArSOX scaffold is critical to its performance herts.ac.ukuni.luucc.ie. This system is notably capable of achieving high reactivity and catalyst-controlled diastereoselectivity in the alkylation of aliphatic olefins herts.ac.ukuni.lu.

Table 1: Representative Pd(II)-Catalyzed Asymmetric C-H Alkylation using cis-ArSOX Ligands

| Reaction Type | Ligand Type | Substrate Type | Enantioselectivity (ee) | Reference |

| Allylic C-H Alkylation | cis-ArSOX | Terminal Olefins | Avg. >90% (37 examples) | herts.ac.ukuni.lu |

| C-H Alkylation | cis-ArSOX | Aliphatic Olefins | High reactivity and catalyst-controlled diastereoselectivity | herts.ac.ukuni.lu |

Asymmetric C-H Oxidation : Chiral sulfoxide-oxazoline (L5) ligands have been successfully employed in palladium(II)-catalyzed enantioselective intramolecular allylic C-H oxidation of prochiral C-H bonds. This method yields chiral isochromans in good yields with excellent enantioselectivities, with 13 examples showing greater than 90% ee and an average of 92% ee researchgate.netucc.ie.

Table 2: Pd(II)-Catalyzed Asymmetric Intramolecular Allylic C-H Oxidation

| Reaction Type | Ligand Type | Product Type | Enantioselectivity (ee) | Reference |

| Allylic C-H Oxidation | Chiral Sulfoxide-Oxazoline (L5) | Isochromans | Avg. 92% (>90% for 13 examples) | researchgate.netucc.ie |

Asymmetric C(sp3)-H Arylation and Alkynylation : Enantiopure N/S ligands, specifically N-protected-aminosulfoxides, have been developed for Pd(II)-catalyzed enantioselective arylation and alkynylation of methylene (B1212753) C(sp3)-H bonds of cyclopropanes. These reactions have achieved good enantiomeric ratios, with up to 95% ee for arylation and up to 84% ee for alkynylation researchgate.netnih.gov.

Table 3: Pd(II)-Catalyzed Asymmetric C(sp3)-H Functionalization

| Reaction Type | Ligand Type | Substrate Type | Enantioselectivity (ee) | Reference |

| C(sp3)-H Arylation | N-protected-aminosulfoxides | Cyclopropanes | Up to 95% | researchgate.netnih.gov |

| C(sp3)-H Alkynylation | N-protected-aminosulfoxides | Cyclopropanes | Up to 84% | researchgate.netnih.gov |

Enantioselective C-H Olefination

Sulfoxide-directed C-H olefination has been a key area for asymmetric synthesis. Wang and co-workers reported the first Pd(II)-catalyzed enantioselective C-H olefination utilizing non-chiral or racemic diaryl sulfoxides as directing groups. This transformation, employing Ac-Leu-OH as the chiral ligand, allowed for the synthesis of various chiral diaryl sulfoxides with high enantioselectivity, reaching up to 99% ee, through both desymmetrization and parallel kinetic resolution (PKR) pathways researchgate.nettcichemicals.comscispace.comuni.lu. This approach represents a novel strategy for constructing sulfur chiral centers scispace.com.

Furthermore, enantiopure p-tolyl sulfoxide has been employed as a directing group to achieve atropodiastereoselective C-H olefination of biphenyls with acrylates. The steric repulsion between the acrylate (B77674) scaffold and the p-Tolyl group of the chiral sulfoxide center is crucial for inducing stereoselectivity in this reaction, leading to axially chiral biaryls with moderate to good diastereoselectivities nih.govtcichemicals.com.

Table 4: Pd(II)-Catalyzed Enantioselective C-H Olefination

| Reaction Type | Sulfoxide Role | Ligand/Directing Group | Enantioselectivity (ee) | Reference |

| C-H Olefination | Directing Group | Diaryl Sulfoxides (with Ac-Leu-OH ligand) | Up to 99% (desymmetrization/PKR) | researchgate.nettcichemicals.comscispace.comuni.lu |

| C-H Olefination | Directing Group | p-Tolyl sulfoxide (auxiliary) | Moderate to good diastereoselectivity | nih.govtcichemicals.com |

Rhodium-Catalyzed Asymmetric Hydrogenation Directed by Sulfoxides

Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to allylic sulfoxides, often operating via a dynamic kinetic resolution (DKR) mechanism. A rhodium complex, specifically [Rh((S,S)-Ph-BPE)]BF4, has been identified as a dual-role catalyst in this context. It simultaneously accelerates the racemization of the allylic sulfoxide and catalyzes the olefin hydrogenation. Mechanistic studies, including deuterium (B1214612) labeling and DFT calculations, indicate a novel mode of allylic sulfoxide racemization involving a rhodium(III)-π-allyl intermediate. Computational studies further suggest that the sulfoxide directs the hydrogenation through O-coordination to the rhodium center throughout the catalytic cycle, with the O-bound pathway being more favorable than the S-bound pathway.

Early investigations into ruthenium(II) complexes containing chiral sulfur-bonded R-(+)-methyl p-tolyl sulfoxide as catalysts for asymmetric hydrogenation yielded low optical yields, typically around 15%.

Table 5: Rhodium-Catalyzed Asymmetric Hydrogenation

| Reaction Type | Catalyst/Ligand | Substrate Type | Key Mechanism/Observation | Enantioselectivity (ee) | Reference |

| Asymmetric Hydrogenation | [Rh((S,S)-Ph-BPE)]BF4 (with allylic sulfoxides) | Allylic Sulfoxides | Dynamic Kinetic Resolution (DKR), dual-role catalyst (racemization & hydrogenation), O-coordination | Up to 90% (for aryl(propyl)sulfoxide) |

Ruthenium-Catalyzed Asymmetric Processes (e.g., Redox Bicycloisomerization)

Ruthenium complexes, particularly those featuring tethered chiral sulfoxides, have been explored for asymmetric redox bicycloisomerization reactions. Cyclopentadienylruthenium (CpRu) complexes containing tethered chiral sulfoxides were initially developed for asymmetric allylic substitution reactions and subsequently applied to the asymmetric redox bicycloisomerization of 1,6- and 1,7-enynes.

A specific sulfoxide complex incorporating a p-anisole moiety on its sulfoxide proved to be the most efficient and selective catalyst for this transformation, enabling the synthesis of a diverse range of [3.1.0] and [4.1.0] bicycles. High enantiomeric ratios, reaching up to 98.5:1.5, were observed for [3.1.0] bicycles when the nitrogen-containing backbone of the substrate featured a bulky 2,4,6-triisopropylbenzenesulfonyl (Tris) protecting group. In contrast, untethered, exogenous sulfoxides, such as (+)-(R)-methyl p-tolyl sulfoxide, generally exhibited poorer binding to ruthenium compared to phosphines or phosphites, having negligible impact or even inhibiting the reaction in certain instances. Chiral sulfimide- and sulfinamide-containing complexes were found to be poorly enantioselective, suggesting weak ligation to the metal center.

Table 6: Ruthenium-Catalyzed Asymmetric Redox Bicycloisomerization

| Reaction Type | Catalyst Type | Substrate Type | Enantiomeric Ratio (er) | Reference |

| Redox Bicycloisomerization | CpRu with tethered chiral sulfoxide (p-anisole moiety) | 1,6- and 1,7-enynes | Up to 98.5:1.5 (for [3.1.0] bicycles) |

Other Metal-Catalyzed Systems Employing Sulfoxide Derivatives as Ligands

While palladium, rhodium, and ruthenium systems are prominently featured, the application of o-tolyl sulfoxide derivatives as ligands in other metal-catalyzed asymmetric systems is less extensively documented in the provided literature. The focus in other metal systems (e.g., titanium, vanadium) often revolves around the asymmetric synthesis of sulfoxides themselves rather than their use as chiral ligands in other catalytic reactions. For instance, titanium complexes with BINOL derivatives or diols as chiral ligands have been successfully used for the asymmetric oxidation of sulfides to produce methyl p-tolyl sulfoxide with high enantioselectivity (e.g., up to 96% ee). However, these examples describe the formation of the sulfoxide and not its role as a ligand in other asymmetric transformations.

Rational Ligand Design and Structure-Activity Relationships for Enhanced Enantioselectivity and Reactivity

The design of chiral sulfoxide ligands and understanding their structure-activity relationships are crucial for enhancing enantioselectivity and reactivity in asymmetric catalysis.

Scaffold Design : The modular, tunable, and oxidatively stable nature of the aryl sulfoxide-oxazoline (ArSOX) scaffold has been identified as a key factor contributing to its broad scope and high enantioselectivity in Pd(II)-catalyzed C-H alkylation herts.ac.ukuni.lu. Similarly, a new chiral sulfoxide-oxazoline (SOX) ligand, featuring a single chiral center on the sulfur atom, proved optimal for Pd(II)-catalyzed cascade C-H functionalization/allylation, demonstrating efficiency in both C-H bond cleavage and stereocontrol of the allylation step ucc.ie.

Steric Effects : In Pd(II)-catalyzed C-H olefination where p-tolyl sulfoxide acts as a directing group, the steric repulsion between the acrylate scaffold and the p-Tolyl substituent on the sulfoxide moiety is a critical determinant of stereoselectivity nih.gov. This highlights how the specific aryl group on the sulfoxide can profoundly influence the chiral environment and product enantioselectivity.

Tethering : For ruthenium-catalyzed redox bicycloisomerization, tethered chiral sulfoxides proved effective, whereas untethered sulfoxides, such as methyl p-tolyl sulfoxide, showed negligible impact due to poorer binding to the metal center. This suggests that tethering is an important design principle to maintain the ligand's proximity and effective coordination, thereby enhancing its catalytic performance.

Electronic Properties : In the context of Ru-catalyzed reactions, it has been hypothesized that more electron-withdrawing S-chiral ligands might be beneficial, suggesting that the electronic properties of the sulfoxide ligand can influence its binding affinity and catalytic activity.

Coordination Mode : Computational studies for rhodium-catalyzed hydrogenation indicate that the sulfoxide ligand prefers O-coordination to the rhodium center throughout the catalytic cycle, and this O-bound pathway is more favorable for hydrogenation than the S-bound pathway. Understanding these preferred coordination modes is essential for rational ligand design.

Proximity of Chiral Information : A general advantage of sulfoxide ligands is the close proximity of the chiral information (the stereogenic sulfur atom) to the metal center, which can effectively influence the reaction's stereochemical outcome researchgate.net.

Switchable Coordination : The ability of sulfoxides to switch between S and O coordination modes offers a distinct advantage in ligand design, potentially allowing for fine-tuning of catalytic activity and selectivity researchgate.net.

Mechanistic Studies and Reaction Pathways Involving O Tolyl Sulfoxide

Mechanistic Pathways of Pummerer-Type Reactions of o-Tolyl Sulfoxide (B87167) Derivatives

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen, involving an internal redox process where the sulfinyl sulfur is reduced, and the adjacent carbon is oxidized. researchgate.netorganicreactions.org The reaction is typically initiated by an acid anhydride, which activates the sulfoxide. wikipedia.org The general mechanism commences with the acylation of the sulfoxide oxygen, forming an acyloxysulfonium ion. Subsequent deprotonation at the α-carbon by a base, typically the acetate (B1210297) byproduct, leads to the formation of a sulfonium (B1226848) ylide. This ylide then rearranges to an α-acyloxy thioether through the formation of a key intermediate, a thionium (B1214772) ion. wikipedia.orgnih.gov

The mechanistic course of the Pummerer reaction can be influenced by the reaction conditions and the structure of the sulfoxide. rsc.org For instance, the choice of activating agent and the presence of additives can alter the stereochemical outcome of the reaction. semanticscholar.org In the case of chiral sulfoxides, asymmetric Pummerer reactions have been developed that exploit the chirality at the sulfur atom to induce stereoselectivity in the product. wikipedia.org

The central intermediate in the Pummerer rearrangement is the thionium ion, a resonance-stabilized cation. manchester.ac.uk The formation of this intermediate is often the rate-determining step. nih.gov The stereochemical outcome of the Pummerer reaction of chiral sulfoxides is a subject of considerable investigation. While classical Pummerer reactions often lead to racemic products, stereoselective variants have been developed. semanticscholar.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the mechanistic details and stereochemical preferences of the Pummerer reaction. nih.gov These studies have helped to rationalize the role of additives in achieving stereoselectivity. For instance, in the presence of certain additives, the reaction may proceed through a more organized transition state, leading to a higher degree of stereochemical control. nih.gov

The nature of the substituents on the sulfoxide can also influence the reaction pathway, potentially leading to Pummerer fragmentation as a competing process to the standard rearrangement. rsc.org This fragmentation pathway involves the cleavage of a Cα–Cβ bond instead of a Cα–H bond. rsc.org

Sulfoxide-Directed Mechanisms in Transition Metal-Catalyzed C-H Activation

The sulfoxide group has emerged as a powerful and often traceless directing group in transition metal-catalyzed C-H activation reactions. rsc.orgresearchgate.netresearchgate.netnih.gov This strategy allows for the regioselective functionalization of C-H bonds, which are typically unreactive. rsc.orgresearchgate.net In these reactions, the sulfinyl oxygen atom coordinates to the metal center, positioning the catalyst in proximity to a specific C-H bond and facilitating its cleavage. rsc.orgresearchgate.net

Palladium-catalyzed reactions are prominent examples of sulfoxide-directed C-H functionalization. researchgate.netnih.govmdpi.com A general catalytic cycle for such a reaction involves the coordination of the sulfoxide to the palladium catalyst, followed by C-H activation to form a palladacycle intermediate. researchgate.net This intermediate can then react with a variety of coupling partners, leading to the formation of new C-C or C-heteroatom bonds. nih.gov Subsequent reductive elimination regenerates the active palladium catalyst. rsc.orgscience.gov Chiral sulfoxides, including derivatives of o-tolyl sulfoxide, have been successfully employed as chiral auxiliaries in these transformations to achieve enantioselective C-H functionalization. rsc.orgresearchgate.net

The efficiency and selectivity of these reactions can be highly dependent on the reaction conditions, including the choice of solvent. For example, the use of hydrogen-bond donor solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to enhance the rate of the C-H activation step. rsc.org It is proposed that the solvent coordinates to the sulfinyl oxygen, increasing the effective size of the directing group and influencing the electronics of the sulfoxide, thereby promoting the rate-determining C-H activation. rsc.org

Coordination Chemistry of this compound with Metal Centers

According to the principles of Hard and Soft Acids and Bases (HSAB) theory, hard metal ions, which are typically early transition metals, prefer to coordinate to the hard oxygen atom of the sulfoxide. researchgate.net Conversely, soft metal ions, such as those of the later transition metals (e.g., Ru(II)), favor coordination with the softer sulfur atom. wikipedia.org Palladium(II), a key metal in sulfoxide-directed C-H activation, is considered a soft metal ion and would be expected to favor S-coordination. However, in the context of C-H activation, the geometry of the resulting metallacycle often dictates O-coordination to facilitate the desired bond cleavage. researchgate.net

Kinetic Investigations of this compound-Mediated Reactions

Kinetic studies provide valuable insights into the mechanisms of chemical reactions by identifying the rate-determining step and the factors that influence the reaction rate. epfl.ch In the context of this compound-mediated reactions, kinetic investigations have been particularly informative for understanding the mechanism of sulfoxide-directed C-H activation.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. epfl.ch For palladium-catalyzed C-H olefination directed by a chiral sulfoxide, a significant KIE was observed, indicating that C-H bond cleavage is indeed the rate-determining step. rsc.org Furthermore, the magnitude of the KIE was found to be dependent on the solvent, with a larger KIE observed in HFIP compared to 1,2-dichloroethane (B1671644) (DCE). rsc.org This suggests that the solvent plays a crucial role in the C-H activation process, likely by interacting with the sulfoxide directing group. rsc.org

The rate of sulfoxide-mediated reactions can also be influenced by the electronic properties of the substituents on the aryl ring. However, detailed kinetic data specifically for this compound-mediated Pummerer reactions or other transformations are not extensively documented in the readily available literature. General trends suggest that electron-withdrawing groups can affect the nucleophilicity of the sulfinyl oxygen and the stability of intermediates, thereby influencing reaction rates.

Role of the Sulfinyl Oxygen as an Intramolecular or Intermolecular Nucleophile

The sulfinyl oxygen of this compound possesses a lone pair of electrons and is a key site of nucleophilicity. This nucleophilic character is central to many of the reactions of sulfoxides, including the Pummerer rearrangement and its variants.

In the initial step of the Pummerer reaction, the sulfinyl oxygen acts as an intermolecular nucleophile , attacking the electrophilic acylating agent (e.g., acetic anhydride) to form an acyloxysulfonium ion. wikipedia.orgsemanticscholar.orgchem-station.com This activation of the sulfoxide is a prerequisite for the subsequent rearrangement.

The concept of an "interrupted Pummerer reaction" further highlights the reactivity of the activated sulfoxide intermediate. In this variation, an external nucleophile can attack the electrophilic sulfur atom of the acyloxysulfonium ion, "interrupting" the typical rearrangement pathway. semanticscholar.org

The sulfinyl oxygen can also potentially act as an intramolecular nucleophile if a suitable electrophilic center is present within the same molecule. While specific examples involving this compound are not prevalent in the general literature, intramolecular reactions of this type are known for other sulfoxide-containing systems. researchgate.net For instance, in glycosylation reactions involving sulfoxide donors, the sulfinyl oxygen can participate in the formation of cyclic intermediates. The propensity for intramolecular versus intermolecular nucleophilic attack is governed by factors such as proximity (effective molarity) and the relative reactivity of the competing electrophiles and nucleophiles.

Theoretical and Computational Chemistry of O Tolyl Sulfoxide

Quantum Chemical Calculations and Spectroscopic Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for predicting and interpreting the spectroscopic characteristics of MTSO. These methods allow for the determination of molecular geometries, energy landscapes, and the simulation of spectroscopic data, which can then be compared with experimental findings.

Conformational analysis of methyl p-tolyl sulfoxide (B87167) (MTSO) in the gas phase has been extensively performed using broadband rotational spectroscopy, specifically chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, in conjunction with quantum chemical calculations nih.govnih.govfishersci.cafishersci.caciteab.comuni.lu. Experimental observations in supersonic jet expansions consistently show the presence of a single conformer, which is in agreement with predictions from quantum-chemical calculations nih.govnih.govfishersci.cafishersci.caciteab.comuni.lu.

DFT calculations, often at levels such as B3LYP-D4/def2-QZVP, have been employed for geometry optimizations and detailed conformational analyses nih.govnih.govfishersci.caciteab.com. These studies reveal that the sulfoxide group (S=O) in MTSO is arranged almost co-planar with the phenyl plane, characterized by a twist angle, τ(O2–S1–C4–C5), of approximately 6.7(15)° nih.gov. Comparisons with related sulfoxides, such as methyl phenyl sulfoxide and methyl 4-nitrophenyl sulfoxide, indicate that the sulfoxide group in MTSO is slightly more twisted relative to the phenyl ring plane. This subtle difference is attributed to the moderate electron-donating effect of the para-methyl group on the tolyl ring nih.govnih.govfishersci.caciteab.com.

The internal dynamics of MTSO have been investigated through the analysis of torsional splittings observed in its rotational spectrum, providing valuable information about the electron-withdrawing effect of the sulfoxide group nih.govnih.govfishersci.cafishersci.caciteab.com. Rotational transitions of MTSO are observed to split into two components, designated A and E symmetries, due to the low-barrier internal rotation of the ring methyl group nih.govfishersci.cafishersci.caciteab.com.

The threefold internal rotation barrier (V₃) for the ring methyl group has been determined to be 11.0178(23) cm⁻¹, equivalent to approximately 0.14 kJ/mol or 11.7 cm⁻¹ nih.govfishersci.cafishersci.caciteab.com. For the sulfoxide methyl group, a higher barrier of 11.6 kJ/mol (965 cm⁻¹) has been calculated nih.gov. The remarkably low energy barrier for the ring methyl group's internal rotation suggests an electron-withdrawing effect exerted by the sulfoxide group on the opposite side of the phenyl ring nih.govfishersci.caciteab.com. The effective ground state (r₀) geometry of MTSO has been precisely derived using rotational constants obtained from the parent species and its various isotopologues, including 34S and eight 13C singly substituted species nih.govnih.govfishersci.caciteab.com.

Table 1: Internal Rotation Barriers in Methyl p-Tolyl Sulfoxide

| Methyl Group | Barrier (cm⁻¹) | Barrier (kJ/mol) | Symmetry of Rotational Splittings |

| Ring Methyl | 11.0178(23) nih.govfishersci.cafishersci.caciteab.com | 0.14 nih.gov | A and E nih.govfishersci.cafishersci.caciteab.com |

| Sulfoxide Methyl | 965 nih.gov | 11.6 nih.gov | - |

Prediction and Elucidation of Pyramidal Inversion Barriers

Sulfoxides, including MTSO, possess a pyramidal geometry at the sulfur atom, which acts as a stereogenic center due to the presence of a lone pair and three different substituents chem960.comfishersci.se. This pyramidal configuration allows for the existence of stable enantiomers, provided that the inversion barrier is sufficiently high to prevent rapid interconversion at ambient temperatures chem960.comfishersci.se.

The interconversion between enantiomers, known as pyramidal inversion, typically occurs under harsh thermal conditions (temperatures exceeding 200 °C) or in the presence of specific catalysts nih.govnih.govfishersci.canih.gov. This process proceeds through a transition state where the pyramidal geometry at the sulfur atom becomes trigonal planar and achiral nih.gov. The energy barrier for this inversion in sulfoxides is generally reported to be in the range of 38–42 kcal/mol nih.gov, with other studies indicating a range of 38.7–47.1 kcal/mol for various sulfoxides.

Computational studies employing nudged elastic band (NEB) and time-dependent density functional theory (TDDFT) methods have been utilized to explore the pyramidal inversion pathway in MTSO in both its electronic ground state (S₀) and excited state (S₁) nih.govnih.govfishersci.caciteab.com. A significant finding from these studies is that pyramidal inversion is considerably easier in the S₁ excited state compared to the S₀ ground state nih.govnih.govfishersci.caciteab.com. This suggests that optical excitation to the S₁ state can effectively facilitate a near-barrier-free inversion, leading to racemization nih.govnih.govfishersci.caciteab.com. Furthermore, structural changes upon excitation to a radical cation state can lead to a more planar geometry at the sulfur center, thereby lowering the inversion barrier and making the racemization process more facile.

Electronic Structure and Bonding Analysis of the Sulfoxide Moiety

The sulfoxide moiety (RR′S=O) is characterized by a stereogenic sulfur atom bonded to an electronegative oxygen atom via a polar bond, and also possessing a lone pair of electrons chem960.comfishersci.se. The electronic structure and bonding within this moiety are critical to understanding the chemical behavior and properties of sulfoxides.

DFT calculations are routinely applied to investigate the electronic properties of molecules, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as global chemical reactivity descriptors. While these general applications are relevant, specific studies on MTSO highlight that the sulfoxide's lone pair can conjugate into the aromatic system, particularly in the planar sp² transition state during pyramidal inversion. This conjugation stabilizes the transition state, consequently lowering the inversion barrier. Analysis of electron distribution, such as through Mulliken, APT, and NPA charges, can provide further insights into the bonding characteristics of the sulfoxide moiety within complexes.

Computational Studies on Surface Adsorption and Dissociation (e.g., on Au(111))

Computational studies, often combined with experimental techniques like photoelectron spectroscopy, have provided detailed insights into the interaction of (R)-(+)-methyl p-tolyl sulfoxide (referred to as Metoso) with metal surfaces, particularly Au(111) chem960.comfishersci.se. These investigations are crucial for understanding potential applications in areas such as catalysis and material science.

Upon adsorption of MTSO on the Au(111) surface, a partial dissociation of the adsorbate occurs, primarily due to the cleavage of the S–CH₃ bond chem960.comfishersci.se. This dissociation leads to the formation of a p-tolyl sulfinyl radical and a methyl radical chem960.com. The observed kinetics suggest that MTSO adsorbs on Au(111) in at least two distinct adsorption arrangements, each possessing different adsorption and reaction activation energies chem960.comfishersci.se. Computational models have been instrumental in estimating the kinetic parameters associated with the adsorption, desorption, and reaction of the molecule on the Au(111) surface chem960.comfishersci.se.

In the gas phase, the minimum energy path for the S–CH₃ bond dissociation is endothermic by 1.61 eV and is barrierless along the reaction coordinate chem960.com. However, on the gold surface, an activation barrier for this reaction is anticipated chem960.com. DFT calculations have shown that the sulfur atom often positions itself on top of a gold atom, with S–Au distances of approximately 2.51 Å for the "H" conformation and 2.50 Å for the "T" conformation chem960.com. The aromatic ring's orientation relative to the surface also varies between conformations; it is quasi-coplanar for the "T" conformation but tilted for the less stable "H" conformation chem960.com. The oxygen atom's interaction with the gold surface also differs, with its distance from the surface being 2.40 Å for the "H" conformation versus 3.10 Å for the "T" conformation chem960.com. The kinetic constant (kRH) for the predominant reaction, leading to the p-tolyl sulfinyl radical from the less stable conformer on the surface, has been estimated to be 0.010 ± 0.005 min⁻¹ at room temperature chem960.com.

Table 2: Adsorption Characteristics of Methyl p-Tolyl Sulfoxide on Au(111)

| Parameter | Value | Reference |

| S–CH₃ bond dissociation energy (gas phase) | 1.61 eV (endothermic, barrierless) | chem960.com |

| S–Au distance (H conformation) | 2.51 Å | chem960.com |

| S–Au distance (T conformation) | 2.50 Å | chem960.com |

| O–Au distance (H conformation) | 2.40 Å | chem960.com |

| O–Au distance (T conformation) | 3.10 Å | chem960.com |

| kRH (p-tolyl sulfinyl radical formation) | 0.010 ± 0.005 min⁻¹ (at room temperature) | chem960.com |

Advanced Synthetic Applications of O Tolyl Sulfoxide and Future Research Directions

Application of o-Tolyl Sulfoxide (B87167) in the Total Synthesis of Complex Organic Molecules

The chiral sulfinyl group is a cornerstone of asymmetric synthesis, serving as a reliable chiral auxiliary to induce stereochemistry in key bond-forming steps during the synthesis of natural products and biologically active molecules. medcraveonline.com The general strategy involves the introduction of the sulfoxide, a diastereoselective transformation controlled by the sulfoxide's chirality, and its subsequent removal or conversion into another functional group. medcraveonline.comnih.gov While specific examples in the literature often feature the closely related p-tolyl sulfoxide due to the historical availability of its precursors, the underlying principles of stereochemical control are directly applicable to the o-tolyl analogue. medcraveonline.combeilstein-journals.org

A prominent application is in the construction of chiral alcohols and polyamine structures. For instance, in the total synthesis of ent-pavettamine, a polyamine with diverse biological roles, the anion of (R)-methyl p-tolyl sulfoxide was used as a chiral building block. beilstein-journals.org It reacts with an ester to form a β-keto sulfoxide, which then undergoes a highly diastereoselective reduction to establish a 1,3-syn-diol unit, a crucial stereochemical motif within the target molecule. beilstein-journals.org Similarly, the total synthesis of penaresidin (B1208786) A, an azetidine (B1206935) alkaloid, employed the lithium anion of (R)-methyl p-tolyl sulfoxide in a key coupling step with a sulfinimine. thieme-connect.de This reaction proceeded with excellent diastereoselectivity to create a β-amino sulfoxide intermediate, which was then elaborated to the final natural product. thieme-connect.de

The utility of the tolyl sulfoxide group is enhanced by the variety of methods available for its eventual removal. Reductive cleavage using agents like n-butyl lithium can cleanly remove the auxiliary to furnish the desired product. nih.gov Alternatively, the sulfoxide can be transformed into other useful functionalities, such as an iodide or a phenol, via ortho-lithiation and trapping with appropriate electrophiles. nih.gov

| Target Molecule/Fragment | Key Intermediate Type | Role of Tolyl Sulfoxide | Diastereoselectivity | Ref. |

| ent-Pavettamine | β-Keto sulfoxide | Chiral auxiliary for stereoselective ketone reduction to form a 1,3-syn-diol. | High (for reduction step) | beilstein-journals.org |

| Penaresidin A | β-Amino sulfoxide | Chiral nucleophile for addition to a sulfinimine to set key amine stereocenter. | Excellent | thieme-connect.de |

| C15–C26 fragment of Dictyostatin | β-Hydroxy sulfoxide | Chiral auxiliary in a samarium-Reformatsky reaction to create a syn-configured intermediate. | High (for Sm-Reformatsky step) | thieme-connect.de |

Integration of o-Tolyl Sulfoxide Chirality into Cascade and Tandem Reactions

Cascade and tandem reactions, which combine multiple bond-forming events in a single operation, offer significant advantages in terms of efficiency and atom economy. rsc.orgresearchtrend.net The chiral this compound group is well-suited for integration into such sequences, where it can control the stereochemical outcome of multiple transformations.

One of the classic transformations involving aryl sulfoxides that can be part of a tandem sequence is the Truce–Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. cdnsciencepub.com Kinetic studies have revealed that the reaction rates are highly dependent on the substitution pattern of the aryl rings. cdnsciencepub.com Notably, substrates with ortho-tolyl groups exhibit distinct reactivity compared to other isomers, an effect attributed to steric influences that favor a more reactive conformation for the intramolecular attack. cdnsciencepub.com This unique reactivity can be harnessed in tandem sequences where the rearrangement is followed by another reaction, such as a cyclization, to rapidly build molecular complexity. cdnsciencepub.com

In the realm of transition metal catalysis, sulfoxides like DMSO are known to be effective ligands or additives in tandem processes. rsc.orgresearchgate.net Chiral sulfoxides, including the o-tolyl variant, can serve as chiral ligands to control the stereoselectivity of cascade reactions. For example, palladium-catalyzed tandem reactions, such as allylic cyclization/substitution sequences, represent a powerful strategy for constructing complex cyclic systems. researchtrend.net The incorporation of a chiral this compound-based ligand could provide the necessary asymmetric induction in these processes. Another example is the Pummerer reaction, which, when initiated on a suitable substrate, can trigger a tandem cascade leading to highly stereoselective formation of complex polycyclic systems, such as the core of nakadomarin A. acs.org

Development of Novel Synthetic Transformations Facilitated by this compound

The reactivity of the this compound group has been the engine for the development of several novel synthetic methods. These transformations often leverage the sulfoxide as a directing group, a reactive handle for rearrangements, or a precursor to other functionalities.

A significant area of development is in C-H functionalization reactions. acs.org The sulfoxide group can be activated by an electrophile (e.g., trifluoroacetic anhydride, TFAA) to initiate an "interrupted" Pummerer reaction. acs.orgnih.gov The resulting intermediate can undergo a orgsyn.orgorgsyn.org-sigmatropic rearrangement, effectively transferring the sulfur moiety and enabling the functionalization of the aromatic ring. nih.gov This strategy provides a powerful method for forming biaryl compounds and other substituted aromatics under mild conditions. nih.gov

Another innovative application is the use of the tolyl-sulfinyl group to control the formation of axial chirality. In a notable example, the oxidative coupling of aryl groups bearing a p-tolylsulfinyl moiety proceeds with high diastereoselectivity to furnish axially chiral bis-sulfoxide ligands. thieme-connect.comnih.gov The stereochemistry of the newly formed axis is dictated by the pre-existing chirality on the sulfur atom. thieme-connect.com These axially chiral ligands have proven to be highly effective in rhodium-catalyzed asymmetric 1,4-addition reactions. thieme-connect.comnih.gov

Furthermore, new palladium-catalyzed methods have emerged for the synthesis of sulfoxides themselves. mdpi.com These reactions often involve the generation of sulfenate anions from β-sulfinyl esters, which then participate in palladium-catalyzed cross-coupling with aryl halides to form aryl sulfoxides. mdpi.com The use of novel chiral phosphine (B1218219) ligands in these systems allows for the asymmetric synthesis of chiral sulfoxides, representing a significant advance in the field. mdpi.com

| Transformation | Role of this compound | Description | Key Features | Ref. |

| Interrupted Pummerer/ orgsyn.orgorgsyn.org-Sigmatropic Rearrangement | Reactive Handle/Directing Group | Activation of the sulfoxide followed by rearrangement enables ortho-C-H functionalization and biaryl synthesis. | Versatile C-C and C-O bond formation. | acs.orgnih.gov |

| Diastereoselective Oxidative Coupling | Chiral Control Element | The sulfinyl group directs the stereoselective formation of axially chiral biaryl bis-sulfoxides. | High diastereoselectivity (>95:5). | thieme-connect.comnih.gov |

| Palladium-Catalyzed Arylation | Precursor to Nucleophile | β-Sulfinyl esters serve as precursors to sulfenate anions for Pd-catalyzed synthesis of aryl sulfoxides. | Provides access to chiral sulfoxides using chiral ligands. | mdpi.com |

Emerging Trends in Sulfoxide Chemistry and Potential Future Research Avenues for this compound

The field of sulfoxide chemistry is continually evolving, with several emerging trends pointing toward exciting future applications for this compound and its derivatives.

A major trend is the expanding role of sulfoxides as ligands in transition metal catalysis. researchgate.net While historically underutilized compared to phosphines and carbenes, chiral sulfoxides are gaining recognition for their unique electronic and steric properties. They have shown promise as effective ligands in challenging reactions such as palladium-catalyzed C-H activation, where they can promote the formation of key intermediates. researchgate.net Future research will likely focus on designing novel o-tolyl-based sulfoxide ligands with enhanced reactivity and selectivity for a broader range of catalytic transformations, including asymmetric C-H functionalization and photoredox catalysis. The development of greener synthetic routes, such as the photooxidation of sulfides to sulfoxides in flow reactors, also represents a significant and sustainable trend. researchgate.net

Another burgeoning area is the application of sulfoxides in materials science and nanotechnology. torvergata.it Recent studies have investigated the adsorption and self-assembly of methyl p-tolyl sulfoxide on gold surfaces. torvergata.itacs.org These investigations provide fundamental insights into how chiral sulfoxides interact with metal surfaces, opening the door to their use in creating chiral interfaces for applications in enantioselective sensing, molecular recognition, and chiral electronics. torvergata.it Future work could explore how the specific steric profile of this compound influences monolayer formation and surface properties.

Potential future research avenues for this compound include:

Design of Novel Catalytic Systems: Development of new this compound-containing ligands for asymmetric catalysis, particularly in photoredox and dual-catalysis systems to unlock new reaction pathways.

Advanced Materials: Exploration of this compound derivatives as building blocks for chiral polymers, liquid crystals, and self-assembled monolayers with unique chiroptical or electronic properties.

Bioconjugation and Chemical Biology: Application of the unique reactivity of the this compound group for the site-specific modification of biomolecules.

Elaboration of Cascade Reactions: Designing more complex and efficient cascade reactions that are initiated or controlled by the this compound moiety to enable the rapid synthesis of intricate molecular architectures.

Q & A

Q. What are the optimal synthetic routes for o-tolyl sulfoxide, and how do reaction conditions influence yield and purity?

Q. How can researchers confirm the identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine -NMR, -NMR, and FTIR for structural confirmation. Key spectral markers:

- NMR : -NMR shows aromatic protons as a multiplet (δ 7.2–7.5 ppm) and sulfoxide-linked methyl protons at δ 2.4–2.6 ppm. -NMR confirms the sulfoxide group (C-S=O) at δ 45–50 ppm.

- FTIR : Strong S=O stretching vibration at 1030–1070 cm.

Discrepancies in these peaks may indicate impurities or incorrect stereochemistry, necessitating additional purification or X-ray crystallography for unambiguous confirmation .

Advanced Research Questions

Q. How do steric and electronic effects of the o-tolyl group influence sulfoxide reactivity in asymmetric catalysis?

Q. How to resolve contradictions in sulfoxide stability data under varying pH and temperature conditions?

- Methodological Answer : Conflicting stability reports often arise from unaccounted variables like trace metal ions or light exposure. Design controlled experiments:

pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ = 270 nm for sulfoxide).

Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to avoid oxidation artifacts.

For example, this compound degrades rapidly at pH < 3 (acid-catalyzed decomposition to sulfide) but remains stable at pH 7–10 for >48 hours . Conflicting data may arise from impurities accelerating degradation; use LC-MS to identify byproducts .

Q. What advanced analytical methods are suitable for detecting trace this compound in environmental matrices?

- Methodological Answer : Employ headspace GC-MS with derivatization (e.g., methylation using diazomethane) to enhance volatility. Optimize parameters:

- Column : DB-5MS (30 m × 0.25 mm ID).

- Detection Limit : 0.1 ppb in water samples via solid-phase microextraction (SPME).

Cross-validate with HPLC-ESI-MS in negative ion mode (m/z 155 for [M-H]). Ensure compliance with ICH guidelines for residual solvent thresholds (<5 ppm) .

Methodological Notes

- Data Contradiction Analysis : Use sensitivity indices (e.g., slope of linear regression in FTIR carbonyl/sulfoxide indices) to quantify method robustness. For example, FTIR with a sensitivity index >2.0 reliably detects 0.5% sulfoxide impurities .

- Experimental Reproducibility : Adhere to Beilstein Journal guidelines: report detailed synthesis protocols in main text (≤5 compounds) and provide raw spectral data as supplementary information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.